molecular formula C17H17N3OS2 B10943026 Thiazolidin-4-one, 5-(1-ethyl-1H-pyrazol-3-ylmethylene)-3-phenethyl-2-thioxo-

Thiazolidin-4-one, 5-(1-ethyl-1H-pyrazol-3-ylmethylene)-3-phenethyl-2-thioxo-

Cat. No.: B10943026
M. Wt: 343.5 g/mol
InChI Key: JIOQGWFSYDUEOG-NTCAYCPXSA-N
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Description

5-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-3-PHENETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex heterocyclic compound that features a pyrazole ring, a thiazolone ring, and a phenethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-3-PHENETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the condensation of 1-ethyl-3-pyrazolecarbaldehyde with 3-phenethyl-2-thioxothiazolidin-4-one. The reaction is carried out under reflux conditions in the presence of a suitable base such as potassium carbonate in an organic solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-3-PHENETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The thiazolone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolone ring can be reduced to form alcohols.

    Substitution: The phenethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 5-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-3-PHENETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrazole and thiazolone rings may play a crucial role in binding to these targets, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-3-PHENETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to its combination of a pyrazole ring and a thiazolone ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C17H17N3OS2

Molecular Weight

343.5 g/mol

IUPAC Name

(5E)-5-[(1-ethylpyrazol-3-yl)methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H17N3OS2/c1-2-19-10-9-14(18-19)12-15-16(21)20(17(22)23-15)11-8-13-6-4-3-5-7-13/h3-7,9-10,12H,2,8,11H2,1H3/b15-12+

InChI Key

JIOQGWFSYDUEOG-NTCAYCPXSA-N

Isomeric SMILES

CCN1C=CC(=N1)/C=C/2\C(=O)N(C(=S)S2)CCC3=CC=CC=C3

Canonical SMILES

CCN1C=CC(=N1)C=C2C(=O)N(C(=S)S2)CCC3=CC=CC=C3

Origin of Product

United States

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